Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.66 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate typically involves the reaction of 3-chloro-7-fluoroisoquinoline with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond yields 3-chloro-7-fluoroisoquinoline-4-carboxylic acid .
Scientific Research Applications
Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 3-chloro-7-fluoroquinoline-4-carboxylate
- Ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C12H9ClFNO2 |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
ethyl 3-chloro-7-fluoroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)10-9-4-3-8(14)5-7(9)6-15-11(10)13/h3-6H,2H2,1H3 |
InChI Key |
XAWPKRRNNOOVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=CN=C1Cl)F |
Origin of Product |
United States |
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